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Compound of Interest

Compound Name: 9-Undecynoic acid

Cat. No.: B126792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 9-undecynoic
acid. Due to the limited availability of public experimental spectra for this specific compound,

this guide presents predicted spectral data obtained from computational models, alongside

detailed, generalized experimental protocols for acquiring such data. This information is

intended to serve as a valuable resource for researchers in the fields of chemistry,

biochemistry, and drug development.

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 9-undecynoic acid.

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400
MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.35 t 2H H-2

~2.15 m 2H H-8

~1.77 t 3H H-11

~1.63 p 2H H-3

~1.45 m 2H H-7

~1.2-1.4 m 6H H-4, H-5, H-6

11.0-12.0 br s 1H COOH

Note: Predicted chemical shifts can vary depending on the algorithm and software used. These

values should be considered as estimates.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100
MHz)

Chemical Shift (ppm) Assignment

~180.0 C-1 (C=O)

~80.0 C-9 (alkyne)

~78.0 C-10 (alkyne)

~34.0 C-2

~29.0 C-5

~28.8 C-6

~28.5 C-7

~24.7 C-3

~18.5 C-8

~12.4 C-11
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Note: Predicted chemical shifts can vary depending on the algorithm and software used. These

values should be considered as estimates.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

2850-3000 Strong C-H stretch (alkane)

2500-3300 Broad O-H stretch (carboxylic acid)

~2250 Weak C≡C stretch (alkyne)

~1710 Strong C=O stretch (carboxylic acid)

~1465 Medium C-H bend (alkane)

~1280 Medium C-O stretch (carboxylic acid)

~930 Broad O-H bend (carboxylic acid)

Note: Predicted IR frequencies can vary. These values represent the expected regions for the

key functional groups.

Mass Spectrometry Data
Based on its chemical formula, C₁₁H₁₈O₂, the following mass spectral information can be

derived:

Parameter Value

Molecular Formula C₁₁H₁₈O₂

Molecular Weight 182.26 g/mol

Exact Mass 182.1307 Da

Predicted [M-H]⁻ 181.1234

Predicted [M+H]⁺ 183.1378

Experimental Protocols
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The following are detailed, generalized methodologies for the key experiments cited. These

protocols provide a framework for the experimental acquisition of spectral data for long-chain

carboxylic acids like 9-undecynoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Materials:

9-Undecynoic acid sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tube (5 mm)

Pipette

Vortex mixer

Procedure:

Sample Preparation: Weigh approximately 5-10 mg of 9-undecynoic acid for ¹H NMR (20-

50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a

clean, dry vial.

Solubilization: Gently vortex the vial to ensure the sample is completely dissolved.

Transfer: Using a pipette, transfer the solution into a clean NMR tube.

Spectrometer Setup:

Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
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Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition

time, relaxation delay).

For ¹³C NMR, a greater number of scans will be required due to the low natural abundance

of the ¹³C isotope.

Acquire the free induction decay (FID).

Data Processing:

Apply a Fourier transform to the FID to obtain the NMR spectrum.

Phase the spectrum to ensure all peaks are in the positive phase.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Materials:

9-Undecynoic acid sample

FTIR spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure (using ATR-FTIR):
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Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove interferences from the instrument

and the atmosphere.

Sample Application: Place a small amount of the liquid or solid 9-undecynoic acid sample

directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Apply Pressure: If using a solid sample, lower the pressure arm to ensure good contact

between the sample and the crystal.

Data Acquisition: Acquire the infrared spectrum of the sample over the desired spectral

range (typically 4000-400 cm⁻¹).

Data Processing:

The software will automatically subtract the background spectrum from the sample

spectrum.

Perform any necessary corrections, such as baseline correction.

Identify and label the characteristic absorption bands corresponding to the functional

groups in the molecule.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after

the measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation

pattern of the molecule.

Materials:

9-Undecynoic acid sample

Volatile solvent (e.g., methanol, acetonitrile)

Mass spectrometer (e.g., with Electrospray Ionization - ESI)
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Vial and syringe

Procedure (using ESI-MS):

Sample Preparation: Prepare a dilute solution of 9-undecynoic acid (typically in the low

µg/mL to ng/mL range) in a volatile solvent. The solvent should be compatible with the

ionization source.

Infusion: Introduce the sample solution into the mass spectrometer's ion source at a constant

flow rate using a syringe pump.

Ionization: In the ESI source, a high voltage is applied to the sample solution as it exits a

capillary, creating a fine spray of charged droplets. The solvent evaporates from these

droplets, leading to the formation of gas-phase ions of the analyte.

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight),

which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis:

Identify the molecular ion peak (e.g., [M-H]⁻ for negative ion mode or [M+H]⁺ for positive

ion mode) to determine the molecular weight of the compound.

Analyze the fragmentation pattern to gain structural information.

Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 9-undecynoic acid.
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Caption: Workflow for Spectroscopic Analysis of 9-Undecynoic Acid.

To cite this document: BenchChem. [Spectral Analysis of 9-Undecynoic Acid: A Technical
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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